Alirocumab - 1245916-14-6

Alirocumab

Catalog Number: EVT-1491519
CAS Number: 1245916-14-6
Molecular Formula: C6472H9996N1736O2032S42
Molecular Weight: 146000
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alirocumab is a fully human monoclonal antibody specifically designed to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9). [, , , , ] It is classified as a biological therapeutic agent and plays a significant role in scientific research exploring cholesterol regulation and cardiovascular disease. [, , , , ] Alirocumab's research applications focus on its impact on lipid metabolism, atherosclerosis development, and potential therapeutic benefits in various cardiovascular disease models.

Future Directions
  • Personalized medicine approaches: Utilizing genetic and other biomarkers to identify patients who would benefit most from alirocumab therapy could improve treatment outcomes and minimize potential risks. []
Overview

Alirocumab is a fully human monoclonal antibody specifically designed to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism. By binding to PCSK9, alirocumab prevents it from interacting with low-density lipoprotein receptors (LDLR), thereby increasing the liver's ability to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This mechanism significantly lowers LDL-C levels, making it an essential therapeutic option for patients with hypercholesterolemia, particularly those who are statin-resistant or require additional LDL-C reduction despite statin therapy .

Source and Classification

Alirocumab is produced using recombinant DNA technology in Chinese Hamster Ovary cell suspension cultures. It is classified as a monoclonal antibody and falls under the category of lipid-lowering agents, specifically PCSK9 inhibitors. The drug is marketed under the brand name Praluent and has been approved by various international regulatory agencies for the treatment of hypercholesterolemia .

Synthesis Analysis

Methods and Technical Details

The synthesis of alirocumab involves several key steps:

  1. Phage Display Technology: A potent single-chain variable fragment (scFv) was generated through phage display technology, targeting human PCSK9. This process included affinity maturation through techniques such as CDR-targeted mutagenesis and cross-cloning to enhance binding affinity .
  2. Transformation: The scFv was then transformed into a full-length human IgG1 antibody format by fusing it with a modified Fc fragment that had specific mutations to eliminate immune effector functions, thus enhancing its therapeutic profile .
  3. Expression and Purification: The final antibody was expressed in mammalian cells, followed by purification using methods such as nickel-based immobilized metal ion affinity chromatography and size-exclusion chromatography to ensure high purity and activity .
Molecular Structure Analysis

Structure and Data

Alirocumab consists of two heavy chains and two light chains linked by disulfide bonds, forming a Y-shaped structure typical of immunoglobulins. The molecular weight of alirocumab is approximately 51 kDa for the heavy chain and 23 kDa for the light chain, resulting in a total molecular weight of around 150 kDa . The specific amino acid sequence of alirocumab has been optimized for high affinity and specificity towards PCSK9.

Chemical Reactions Analysis

Reactions and Technical Details

Alirocumab primarily engages in non-covalent interactions with PCSK9, inhibiting its ability to bind to LDLR. The reaction can be summarized as follows:

Alirocumab+PCSK9Alirocumab PCSK9 Complex\text{Alirocumab}+\text{PCSK9}\rightleftharpoons \text{Alirocumab PCSK9 Complex}

This complex formation prevents PCSK9 from mediating the degradation of LDLR, thereby enhancing LDL clearance from circulation . The pharmacodynamics of this interaction involve target-mediated drug disposition, where the binding of alirocumab to PCSK9 leads to a reduction in free PCSK9 levels in plasma.

Mechanism of Action

Process and Data

The mechanism of action for alirocumab involves several steps:

  1. Binding: Alirocumab binds specifically to circulating PCSK9 in the bloodstream.
  2. Inhibition: This binding inhibits the interaction between PCSK9 and LDLR on hepatocytes.
  3. Increased LDLR Availability: As a result, more LDLRs are available on liver cells to bind LDL-C, facilitating its uptake and clearance from the plasma.
  4. Reduction in LDL-C Levels: Clinical studies have demonstrated that this process can lead to significant reductions in LDL-C levels, thereby lowering cardiovascular risk associated with hyperlipidemia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Alirocumab is presented as a clear, colorless to pale yellow solution.
  • pH: Typically formulated at a pH range suitable for subcutaneous administration.
  • Stability: Stability studies indicate that alirocumab remains effective when stored under recommended conditions, although it should not be used if visibly discolored or containing particulate matter .
  • Solubility: Highly soluble in aqueous solutions due to its protein nature.
Applications

Scientific Uses

Alirocumab is primarily utilized in clinical settings for:

  • Management of Hypercholesterolemia: It is prescribed for patients who do not achieve desired LDL-C levels with statins alone or who cannot tolerate statins due to side effects.
  • Cardiovascular Risk Reduction: Clinical trials have shown that alirocumab significantly reduces the risk of cardiovascular events in high-risk populations .
  • Research Applications: Beyond its clinical use, alirocumab serves as a valuable tool in research settings aimed at understanding lipid metabolism and the role of PCSK9 in cardiovascular disease.

Properties

CAS Number

1245916-14-6

Product Name

Alirocumab

Molecular Formula

C6472H9996N1736O2032S42

Molecular Weight

146000

InChI

InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;

SMILES

C(C(COP(=O)(O)O)O)O.[Na].[Na]

Synonyms

REGN-727; SAR-236553

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.